1,1,1,3-Tetrafluoro-2,4-pentanedione
Overview
Description
1,1,1,3-Tetrafluoro-2,4-pentanedione is a fluorinated organic compound with the molecular formula C5H4F4O2. It is a liquid at room temperature and is known for its use in various chemical syntheses and industrial applications . The compound is characterized by the presence of four fluorine atoms, which impart unique chemical properties.
Preparation Methods
The synthesis of 1,1,1,3-Tetrafluoro-2,4-pentanedione typically involves the fluorination of 2,4-pentanedione. One common method includes the reaction of 2,4-pentanedione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . Industrial production methods may involve more scalable processes, but the fundamental reaction remains similar.
Chemical Reactions Analysis
1,1,1,3-Tetrafluoro-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3-Tetrafluoro-2,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals with fluorinated moieties.
Mechanism of Action
The mechanism of action of 1,1,1,3-Tetrafluoro-2,4-pentanedione involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound in various chemical environments. The pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the electron-withdrawing nature of the fluorine atoms .
Comparison with Similar Compounds
1,1,1,3-Tetrafluoro-2,4-pentanedione can be compared with other fluorinated compounds such as:
1,1,1-Trifluoro-2,4-pentanedione: Lacks one fluorine atom, resulting in different reactivity and applications.
1,1,5,5-Tetrafluoro-2,4-pentanedione: Similar structure but with fluorine atoms at different positions, leading to distinct chemical properties.
Hexafluoroacetylacetone: Contains six fluorine atoms, making it more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique reactivity and stability compared to its analogs.
Properties
IUPAC Name |
1,1,1,3-tetrafluoropentane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQWFCOSIWFZCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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